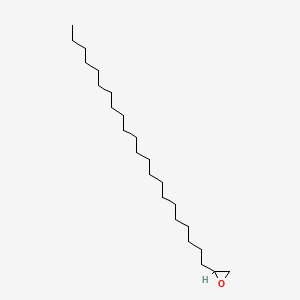

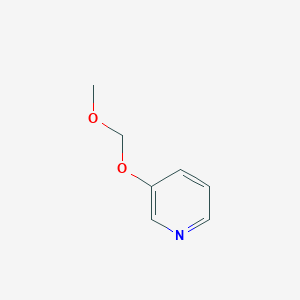

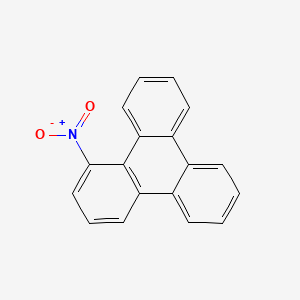

![molecular formula C21H24N4 B3057544 Tris[2-(2-pyridyl)ethyl]amine CAS No. 82344-76-1](/img/structure/B3057544.png)

Tris[2-(2-pyridyl)ethyl]amine

概要

説明

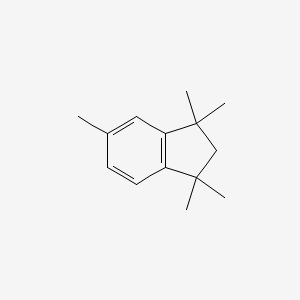

Tris[2-(2-pyridyl)ethyl]amine is an organic compound with the molecular formula C18H18N4 . It is a tertiary amine with three picolyl substituents . It is a white solid that is soluble in polar organic solvents .

Synthesis Analysis

Tris[2-(2-pyridyl)ethyl]amine is prepared by the alkylation of 2-picolylamine by picolyl chloride . The reaction is as follows: 2 C5H4NCH2Cl + C5H4NCH2NH2 → (C5H4NCH2)3N + 2 HCl . There have been studies on the synthesis of Tris[2-(2-pyridyl)ethyl]amine-based ligands possessing phenylethynyl units using Sonogashira couplings and substitution reactions .Molecular Structure Analysis

Tris[2-(2-pyridyl)ethyl]amine is a tripodal ligand, often used to simulate the coordination environment within some proteins . It has been used to coordinate zinc (II), copper (II), iron (II), and cobalt (II) .Chemical Reactions Analysis

Tris[2-(2-pyridyl)ethyl]amine is used as a ligand in coordination chemistry . It is also used as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .Physical And Chemical Properties Analysis

Tris[2-(2-pyridyl)ethyl]amine has a molar mass of 290.370 g·mol−1 . It appears as a yellowish-pale brown solid . Its melting point ranges from 73 to 77 °C .科学的研究の応用

Complex Formation with Metal Ions

Tris[2-(2-pyridyl)ethyl]amine demonstrates notable interactions with various metal ions, forming complexes with significant stability and unique properties. For instance, it forms complexes with sodium and lithium ions, showing specific enthalpy of formation and crystallization patterns, as observed in the studies by Brownstein et al. (1994) (Brownstein, Plouffe, Bensimon, & Tse, 1994). Additionally, ligands like Tris[2-(2-pyridyl)ethyl]amine have been employed in synthetic, bio-relevant metal complexes, displaying properties pertinent to various enzymes and biochemical reactions (Berreau, 2007).

Supramolecular Chemistry

In supramolecular chemistry, Tris[2-(2-pyridyl)ethyl]amine serves as a building block due to its ability to form stable and catalytically active complexes with a wide array of metals. Its applications span across various fields, including molecular switches, anion sensors, biochemical sensors, and the synthesis of supramolecular cages (Bravin, Badetti, Licini, & Zonta, 2021).

Catalysis

Tris[2-(2-pyridyl)ethyl]amine-based ligands play a significant role in catalysis. These ligands, in coordination with metal ions like nickel, enhance catalytic activities, especially in oxidation reactions. The ligand’s structure influences the catalytic efficiency and product selectivity, as demonstrated in alkane hydroxylation processes (Nagataki, Ishii, Tachi, & Itoh, 2007).

Fluorescence and Luminescent Properties

Tris[2-(2-pyridyl)ethyl]amine derivatives have been explored for their luminescent properties. Complexes involving this ligand show distinct fluorescence behaviors, which are promising for applications in molecular sensing and optical materials (Wong, Liang, Guo, Wong, Lo, Li, Cheah, Zhou, & Wong, 2004).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of Tris[2-(2-pyridyl)ethyl]amine has been explored for potential applications in complex catalysis and electron or energy transfer research. These derivatives show promise for further exploration in various chemical and biochemical fields (Li-cheng, 2004).

Drug Delivery Applications

Though not directly related to Tris[2-(2-pyridyl)ethyl]amine, similar tris-based ligands have been used to create chitosan hydrogels for drug delivery. These hydrogels exhibit pH- and thermo-responsive behaviors, which are crucial for targeted drug delivery (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, Shahriari, 2018).

作用機序

Safety and Hazards

将来の方向性

The chance to have persistent organic radicals in combination with metals has attracted much interest since it offers the possibility of having new functional molecules with multiple open-shell elements . In a study, two tripodal tris(2-pyridyl)methylamine ligands (TPMA) functionalized with nitronyl nitroxide persistent radicals were synthesized . The newly formed ligands were used to coordinate zinc (II), copper (II), iron (II), and cobalt (II) .

特性

IUPAC Name |

2-pyridin-2-yl-N,N-bis(2-pyridin-2-ylethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4/c1-4-13-22-19(7-1)10-16-25(17-11-20-8-2-5-14-23-20)18-12-21-9-3-6-15-24-21/h1-9,13-15H,10-12,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAADCGHLWRXZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327520 | |

| Record name | NSC663675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[2-(2-pyridyl)ethyl]amine | |

CAS RN |

82344-76-1 | |

| Record name | NSC663675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

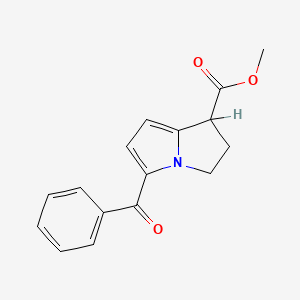

![N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B3057467.png)